Iridium(III) chloride trihydrate

Description

Properties

IUPAC Name |

trichloroiridium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJXVUXPFZKMNF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.Cl[Ir](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H6IrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-57-8 | |

| Record name | Iridium(III) chloride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Iridium(III) Chloride Trihydrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Iridium(III) chloride trihydrate (IrCl₃·3H₂O). The information is curated for researchers, scientists, and professionals in drug development who utilize iridium compounds in catalysis, synthesis, and other advanced applications.

Core Chemical Properties

This compound is a dark green to black, hygroscopic crystalline solid. It is a primary starting material for the synthesis of a wide array of iridium complexes due to its solubility in water and alcohols. The anhydrous form, in contrast, is insoluble. The compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | IrCl₃·3H₂O | [1] |

| Molecular Weight | 352.62 g/mol | [1] |

| Appearance | Dark green to black crystalline powder | [2] |

| Density | 5.30 g/cm³ at 25 °C | [2] |

| Melting Point | Decomposes at 763 °C | [2] |

| Solubility | Soluble in water and alcohol | [2] |

Chemical Structure and Coordination

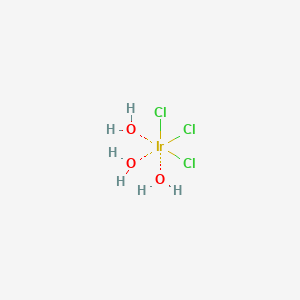

While the anhydrous form of Iridium(III) chloride exists in two crystalline polymorphs (α and β), the trihydrate is generally considered to be an amorphous solid. In its hydrated form, the iridium(III) ion is in a +3 oxidation state and features an octahedral coordination geometry. The central iridium atom is coordinated by a combination of chloride ions and water molecules.

Reactivity and Use as a Precursor

This compound is a versatile precursor for the synthesis of a variety of organometallic iridium complexes. Its reactivity stems from the lability of the coordinated water and chloride ligands, which can be readily substituted by other ligands.

Experimental Protocols

Detailed experimental protocols for the synthesis of important iridium compounds from this compound are provided below. Please note that while general methodologies for spectroscopic characterization are outlined, specific, detailed protocols for the analysis of this compound itself were not available in the cited literature.

Synthesis of Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂])

Vaska's complex is a well-known square planar iridium(I) complex synthesized from this compound.

Methodology:

-

This compound is heated with an excess of triphenylphosphine (B44618) (PPh₃) in a high-boiling solvent that can also serve as a source of carbon monoxide, such as dimethylformamide (DMF) or 2-methoxyethanol.[3]

-

The triphenylphosphine acts as both a ligand and a reducing agent, reducing Ir(III) to Ir(I).[3]

-

The carbonyl ligand is derived from the decomposition of the solvent.[3]

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).[3]

-

The product, Vaska's complex, precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Synthesis of Iridium Nanoparticles

Iridium nanoparticles can be synthesized by the chemical reduction of this compound.

Methodology:

-

An aqueous solution of this compound is prepared.

-

A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or an alcohol, is added to the solution.[4][5]

-

A stabilizing agent, like polyvinylpyrrolidone (B124986) (PVP), may be used to control the size and prevent agglomeration of the nanoparticles.[5]

-

The reaction mixture is typically stirred and may be heated to facilitate the reduction.[6]

-

The formation of iridium nanoparticles is often indicated by a color change of the solution.[5]

-

The nanoparticles can then be isolated by centrifugation and washed to remove any unreacted starting materials and byproducts.[4]

General Spectroscopic Characterization Methodologies

UV-Vis Spectroscopy: This technique is used to study the electronic transitions in transition metal complexes.

-

A solution of the iridium complex is prepared in a suitable solvent (e.g., water, ethanol).

-

The solution is placed in a cuvette.

-

A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths, typically from 200 to 800 nm.[7][8]

-

The resulting spectrum provides information about the d-d electronic transitions and charge-transfer bands, which are characteristic of the complex's electronic structure and coordination environment.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the vibrational modes of the ligands and the metal-ligand bonds.

-

A solid sample of the iridium compound is typically prepared as a KBr pellet or a Nujol mull.[9] For hydrated compounds, care must be taken as the water of hydration can give broad absorption bands.[1]

-

The sample is placed in the FT-IR spectrometer.

-

The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).[10]

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups and bonds within the molecule, including the coordinated water and chloride ligands.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy of paramagnetic complexes like those of Ir(III) (a d⁶ ion) can be challenging due to significant line broadening and large chemical shift ranges caused by the unpaired electrons.

-

A solution of the iridium complex is prepared in a suitable deuterated solvent.

-

Specialized NMR pulse sequences and experimental parameters are often required to acquire meaningful spectra of paramagnetic compounds.[12][13]

-

The presence of the paramagnetic center can provide valuable structural information through the analysis of hyperfine shifts (contact and pseudocontact shifts).[14]

-

Due to the paramagnetic nature of Ir(III), obtaining high-resolution spectra can be difficult, and interpretation often requires expertise in the NMR of paramagnetic species.[15]

References

- 1. Effects of the Hydration State on the Mid-Infrared Spectra of Urea and Creatinine in Relation to Urine Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. Vaska's complex - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. irphouse.com [irphouse.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. kbcc.cuny.edu [kbcc.cuny.edu]

- 9. FTIR spectra of Inorganics, IR spectra Library [ftir.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 12. Paramagnetic Nuclear Magnetic Resonance: The Toolkit | MDPI [mdpi.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.tamu.edu [chem.tamu.edu]

An In-depth Technical Guide to the Physical Characteristics of Iridium(III) Chloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Iridium(III) chloride trihydrate (IrCl₃·3H₂O). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as a precursor in the synthesis of novel therapeutic agents and other advanced materials. This document details the compound's properties, outlines experimental protocols for their determination, and illustrates its role in the synthesis of biologically active iridium complexes.

Core Physical and Chemical Properties

This compound is a dark green to black, hygroscopic crystalline solid.[1] It is a common starting material in iridium chemistry due to its solubility in water and alcohols.[1][2] The compound is thermally sensitive and will lose its waters of hydration upon heating.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Formula | IrCl₃·3H₂O | [3][4] |

| Molecular Weight | 352.62 g/mol | [3][4][5] |

| Appearance | Dark green to black-brown crystalline powder or chunks | [5][6] |

| Density | 5.3 g/cm³ | [2][6] |

| Melting Point | Decomposes at 763 °C | [1][5][6] |

| Solubility | Soluble in water and alcohols | [1][2] |

| Hygroscopicity | Hygroscopic | [1][2] |

Spectroscopic and Structural Data

The structural and spectroscopic properties of this compound are crucial for its characterization and quality control.

Table 2: Spectroscopic and Structural Data of this compound

| Property | Description | References |

| UV-Vis Absorption | In aqueous solution, exhibits absorbance peaks around 324 nm and 386 nm. | [7] |

| Crystal Structure | While the precise crystal structure of the trihydrate is not fully elucidated, the anhydrous form adopts a monoclinic structure similar to aluminum chloride. | [1] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate characterization of this compound. The following protocols are provided as general guidelines for common analytical techniques.

The melting point of this compound is more accurately described as a decomposition temperature, as the compound loses its hydration waters and undergoes chemical changes upon heating.[1] A common method for its determination is Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

Protocol: Simultaneous TGA-DSC Analysis

-

Instrument Calibration: Calibrate the TGA-DSC instrument using appropriate standards (e.g., indium for temperature and melting enthalpy).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Place the crucible in the instrument's furnace.

-

Heat the sample from ambient temperature to 1100 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis:

-

The TGA curve will show mass loss steps corresponding to the loss of water molecules. The stoichiometry of hydration can be confirmed from these mass losses.[8][9]

-

The DSC curve will indicate endothermic or exothermic events. The sharp endotherm corresponding to the final decomposition can be taken as the decomposition temperature.[8][9]

-

While qualitatively soluble in water and alcohols, a quantitative determination can be performed using UV-Vis spectroscopy.

Protocol: Solubility Determination by UV-Vis Spectroscopy

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the desired solvent (e.g., deionized water). Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is around 386 nm.[7] Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and dilute it gravimetrically to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Due to its hygroscopic nature, special care must be taken during sample preparation for PXRD analysis.

Protocol: PXRD Analysis of a Hygroscopic Sample

-

Sample Preparation (in an inert atmosphere, e.g., a glovebox):

-

Finely grind the this compound powder using an agate mortar and pestle.

-

Mount the powdered sample onto a zero-background sample holder. Gently press the powder to create a flat surface.[10]

-

For highly sensitive samples, use an air-sensitive sample holder to protect the sample from atmospheric moisture during data collection.[11]

-

-

Data Acquisition:

-

Place the sample holder in the diffractometer.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 5-80°) with an appropriate step size and scan speed.

-

-

Data Analysis: The resulting diffractogram can be used for phase identification by comparing it with reference patterns from crystallographic databases. Peak broadening can provide information about crystallite size.[12]

Role in Drug Development: From Precursor to Active Complex

This compound is not typically the biologically active species itself. Instead, it serves as a crucial and versatile precursor for the synthesis of a wide array of organometallic iridium(III) complexes that exhibit potent anticancer activity.[13][14][15]

The following diagram illustrates a typical workflow from the starting material, this compound, to a biologically active complex and its subsequent evaluation.

Protocol: Synthesis of a Representative Cyclometalated Iridium(III) Complex

This protocol describes the synthesis of a cyclometalated iridium(III) complex, a class of compounds that has shown significant promise as anticancer agents.[16][17]

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and the desired organic ligand (e.g., 2-phenylpyridine, 2-3 equivalents) in a suitable solvent mixture (e.g., 2-ethoxyethanol/water).

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon) for several hours (e.g., 12-24 hours).

-

Isolation: Cool the reaction mixture to room temperature. The iridium(III) complex dimer often precipitates out of the solution. Collect the solid by vacuum filtration.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or alumina.

-

Characterization: Confirm the structure and purity of the final complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[16][17]

Signaling Pathway Inhibition by Iridium(III) Complexes

Many therapeutically active iridium(III) complexes derived from this compound exert their anticancer effects by modulating key cellular signaling pathways. One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer and plays a central role in cell proliferation, survival, and apoptosis resistance.[18][19][20]

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the points at which iridium(III) complexes can intervene to induce cancer cell death.

Mechanism of Action

Anticancer iridium(III) complexes can inhibit the PI3K/AKT/mTOR signaling cascade at multiple points.[18][19][20] This inhibition can occur through direct interaction with the kinase domains of PI3K, AKT, or mTOR, or through indirect mechanisms such as the generation of reactive oxygen species (ROS).[21] The disruption of this pathway leads to a decrease in cell proliferation and survival signals and promotes apoptosis (programmed cell death) in cancer cells.[18][19][20]

Protocol: Western Blot Analysis for Pathway Inhibition

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, HeLa) to approximately 80% confluency. Treat the cells with the synthesized iridium(III) complex at various concentrations for a specified time (e.g., 24 hours). Include an untreated control.

-

Protein Extraction: Lyse the cells and extract the total protein. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like β-actin).

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the effect of the iridium(III) complex on the phosphorylation status and expression levels of the target proteins.[17][21] A decrease in the ratio of phosphorylated to total protein for AKT and mTOR would indicate inhibition of the pathway.[21]

References

- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Iridium(III) chloride 99.9 trace metals 14996-61-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | Cl3H6IrO3 | CID 6102153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iridium (III) Chloride | Iridium trichloride trihydrate | IrCl3 · 3H2O - Ereztech [ereztech.com]

- 6. americanelements.com [americanelements.com]

- 7. researchgate.net [researchgate.net]

- 8. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 9. researchgate.net [researchgate.net]

- 10. mcgill.ca [mcgill.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. Anticancer iridium(iii) cyclopentadienyl complexes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Frontiers | Current status of iridium-based complexes against lung cancer [frontiersin.org]

- 16. Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Anticancer Effect Studies of Iridium(III) Polypyridyl Complexes against SGC-7901 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Iridium(III) complexes inhibit the proliferation and migration of BEL-7402 cells through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, characterization and anticancer activity in vitro and in vivo evaluation of an iridium (III) polypyridyl complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An iridium (III) complex as potent anticancer agent induces apoptosis and autophagy in B16 cells through inhibition of the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Hydrated Iridium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrated iridium(III) chloride (IrCl₃·nH₂O) is a pivotal starting material in the field of iridium chemistry.[1] As a dark green, hygroscopic crystalline solid, it is the most common and accessible form of iridium trichloride (B1173362), serving as a precursor for the synthesis of a vast array of organometallic iridium complexes, homogeneous and heterogeneous catalysts, and advanced materials such as those used in organic light-emitting diodes (OLEDs).[1][2][3] Given its importance, a thorough understanding of its synthesis is crucial for researchers in academia and industry.

Iridium metal is chemically inert and highly resistant to dissolution in common acids, including boiling aqua regia, which presents a significant challenge in its initial processing.[4][5] This guide details the core, industrially relevant methods for the preparation of hydrated iridium(III) chloride, presenting detailed experimental protocols, quantitative data for process optimization, and visual workflows to elucidate the synthetic pathways. The primary methods covered are the electrolytic dissolution of iridium metal and the chemical reduction of iridium(IV) precursors.

Method 1: Electrolytic Dissolution of Iridium Metal

The direct dissolution of iridium powder via electrolysis in hydrochloric acid is an effective method for producing high-purity hydrated iridium(III) chloride.[6][7] This process avoids the introduction of contaminating ions that can occur with fusion-based methods and allows for a high degree of control over the dissolution and subsequent crystallization.[6] The overall process involves the electrochemical dissolution of iridium powder in concentrated hydrochloric acid to form a chloroiridic acid solution, followed by concentration and crystallization to yield the final product.[8]

Experimental Protocol

This protocol is based on methodologies detailed in patent literature for the industrial preparation of hydrated iridium(III) chloride.[8]

-

Electrolytic Cell Setup: A U-shaped electrolytic cell made of acid-resistant material (e.g., quartz glass) is charged with high-purity iridium powder (99.95% or greater) and concentrated hydrochloric acid (10-12 mol/L).[8] The weight ratio of hydrochloric acid to iridium powder is typically between 5:1 and 80:1. Non-metallic conductive electrodes, such as spectrographic grade graphite, are inserted into each arm of the U-tube.[6]

-

Electrodissolution: An alternating current is applied across the electrodes. The voltage is maintained between 20-70 V, with the current varying between 10-40 A.[8] The hydrochloric acid solution is heated and maintained at a temperature of 110-115 °C, often using a cooling trough to control the temperature. The electrolysis is carried out for 3-8 hours.[8]

-

Filtration and Concentration: After the electrolysis is complete, the resulting dark green solution of chloroiridic acid is filtered to remove any unreacted iridium powder. The filtrate is then concentrated by distilling off excess hydrochloric acid, which can be recycled. The goal is to achieve an iridium concentration of 1.5-3.5 mol/L.[6]

-

Crystallization: The concentrated chloroiridic acid solution is transferred to a crystallization furnace. The solution is heated to 100-120 °C for 10-15 hours to induce crystallization.[6]

-

Product Isolation: The resulting dark green crystals of hydrated iridium(III) chloride (IrCl₃·3H₂O) are isolated, yielding a product with a high iridium content and low levels of metallic impurities.[6]

Data Presentation: Electrolytic Synthesis Parameters

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Iridium Purity | ≥ 99.95 | % | High-purity starting material is crucial for a high-purity product.[6] |

| HCl Concentration | 10 - 12 | mol/L | Concentrated, superior grade HCl is used.[8] |

| HCl:Ir Ratio (w/w) | 5:1 - 80:1 | [8] | |

| Electrolysis Conditions | |||

| Voltage (AC) | 20 - 70 | V | [8] |

| Current (AC) | 10 - 40 | A | [8] |

| Temperature | 110 - 115 | °C | [8] |

| Duration | 3 - 8 | hours | [8] |

| Crystallization | |||

| Temperature | 100 - 120 | °C | [6] |

| Duration | 10 - 15 | hours | [6] |

| Product Metrics | |||

| Iridium Dissolution Rate | 85 - 89 | % | Unreacted iridium can be recycled.[8] |

| Final Product Iridium Content | ~54.5 | wt. % | Corresponds to the trihydrate form.[8] |

| Iridium Yield | > 99.9 | % | Based on the dissolved iridium.[6] |

Visualization: Electrolytic Synthesis Workflow

Caption: Workflow for the electrolytic synthesis of hydrated iridium(III) chloride.

Method 2: Reduction of Hexachloroiridic (IV) Acid

A common and high-purity route to hydrated iridium(III) chloride involves the reduction of an iridium(IV) precursor, typically hexachloroiridic acid (H₂IrCl₆).[5] This acid is commercially available or can be prepared from other iridium sources. Various reducing agents can be employed, but monohydric alcohols like ethanol (B145695) are preferred to avoid the carbon and nitrogen contamination that can result from reagents like oxalic acid or hydrazine.[5]

Experimental Protocol

This protocol is adapted from a patented method for producing high-purity hydrated iridium(III) chloride suitable for OLED applications.[5]

-

Reaction Setup: A solution of hexachloroiridic acid (H₂IrCl₆) in water (e.g., with an Ir content of ~25 wt.%) is placed in a flask equipped with a reflux condenser.

-

Addition of Reducing Agent: A monohydric alcohol, such as ethanol, is added to the H₂IrCl₆ solution. The molar ratio of Ir(IV) to the alcohol can range from 1:0.6 to 1:100.[5]

-

Reduction Reaction: The reaction mixture is heated to a temperature between 50-100 °C (a typical example uses 71 °C). The reaction is allowed to proceed for 0.5 to 6 hours (a typical example uses 4.5 hours) under reflux to ensure complete reduction of Ir(IV) to Ir(III).[5]

-

Removal of Volatiles: Following the reduction, the volatile components (water, excess alcohol, HCl, and alcohol oxidation products) are removed under vacuum. This is typically achieved using a rotary evaporator with a heating bath temperature of 70-100 °C.[5]

-

Product Isolation: The process is continued until a solid residue is obtained. The final product is a high-purity, olive-green amorphous solid of hydrated iridium(III) chloride.[5] The final iridium content is typically between 50-56 wt.%.[5]

Data Presentation: Synthesis via Reduction of H₂IrCl₆

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Iridium Precursor | H₂IrCl₆ aqueous solution | Solid H₂IrCl₆·nH₂O can also be used.[5] | |

| Reducing Agent | Ethanol, Methanol, or Isopropanol | Ethanol is used in the example protocol.[5] | |

| Molar Ratio (Ir(IV):Alcohol) | 1 : 0.6 - 100 | [5] | |

| Reaction Conditions | |||

| Temperature | 50 - 100 | °C | Example uses 71°C.[5] |

| Duration | 0.5 - 6 | hours | Example uses 4.5 hours.[5] |

| Product Isolation | |||

| Volatiles Removal Temp. | 70 - 100 | °C | Performed under vacuum.[5] |

| Product Composition | |||

| Iridium | 50 - 56 | wt. % | [5] |

| Hydrogen | 1.2 - 2.5 | wt. % | [5] |

| Oxygen | 9 - 17 | wt. % | [5] |

| Chlorine | 30 - 34 | wt. % | [5] |

| Purity | High | Product is essentially free of metallic iridium and has very low C/N contamination.[5] |

Visualization: Chemical Reduction Pathway

Caption: Pathway for the reduction of Ir(IV) to hydrated Ir(III) chloride.

Method 3: From Iridium(III) Oxide

Another cited route for the preparation of hydrated iridium(III) chloride is the reaction of hydrated iridium(III) oxide with hydrochloric acid.[1][9] This method is conceptually straightforward, involving the dissolution of the basic oxide in acid to form the corresponding salt and water.

General Protocol Outline

-

A slurry of hydrated iridium(III) oxide (Ir₂O₃·nH₂O) is prepared in water.

-

Concentrated hydrochloric acid is added to the slurry.

-

The mixture is heated, likely to reflux, to facilitate the dissolution of the oxide and formation of the chloride salt.[1]

-

The resulting solution is then filtered and concentrated, followed by crystallization to isolate the hydrated iridium(III) chloride product.

Conclusion

The synthesis of hydrated iridium(III) chloride can be effectively achieved through several routes, with the electrolytic dissolution of iridium metal and the chemical reduction of hexachloroiridic acid being the most well-documented and industrially viable methods. The electrolytic method offers a direct path from iridium metal to the final product with high purity, while the reduction of Ir(IV) provides a route to exceptionally pure material suitable for high-tech applications like OLEDs. The choice of synthetic method will depend on the available starting materials, required purity, and scale of production. This guide provides the necessary technical details for researchers and professionals to select and implement a suitable protocol for their specific needs.

References

- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. Hydrated IridiumIII Chloride Market Outlook 2025-2032 [intelmarketresearch.com]

- 4. Page loading... [wap.guidechem.com]

- 5. JP2020515487A - Process for producing highly pure iridium(III) chloride hydrate - Google Patents [patents.google.com]

- 6. CN102408135A - Preparation method of iridium trichloride hydrate - Google Patents [patents.google.com]

- 7. Method for preparing iridous chloride hydrate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102408135B - Method for preparing iridous chloride hydrate - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

Navigating the Solubility of Iridium(III) Chloride Trihydrate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of iridium(III) chloride trihydrate (IrCl₃·3H₂O) in various organic solvents, aimed at researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document synthesizes available data, outlines experimental methodologies for solubility determination, and presents a logical workflow for solubility assessment in a research context.

This compound is a pivotal starting material in the synthesis of a wide array of iridium complexes utilized in catalysis, organic light-emitting diodes (OLEDs), and medicinal chemistry.[1][2] Its solubility is a critical parameter for reaction kinetics, purification, and final product yield. However, a thorough review of publicly available literature reveals a notable scarcity of precise quantitative solubility data for this compound in common organic solvents. The information is often qualitative and, in some instances, contradictory, particularly concerning its aqueous solubility.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. The available information is summarized in the table below. It is important to note the conflicting reports on water solubility, which may arise from differences in the specific form of iridium chloride being described (anhydrous vs. hydrated). For the purpose of this guide, the focus remains on the trihydrate form.

| Solvent Family | Solvent | CAS Number | Reported Solubility | Citations |

| Protic Solvents | Water (H₂O) | 7732-18-5 | Soluble / Insoluble (conflicting reports) | [3][4][5][6][7] |

| Alcohols | N/A | Generally Soluble | [1][3][4][8] | |

| Methanol (CH₃OH) | 67-56-1 | Soluble (inferred from use as a reaction solvent) | [1] | |

| Ethanol (B145695) (C₂H₅OH) | 64-17-5 | Soluble (inferred from use as a reaction solvent) | [1] | |

| Aprotic Solvents | Dichloromethane (CH₂Cl₂) | 75-09-2 | Soluble in mixture with ethanol (inferred) | [1] |

| Acetone ((CH₃)₂CO) | 67-64-1 | Highly soluble (for related iridium complexes) | [9] | |

| Acetonitrile (CH₃CN) | 75-05-8 | Soluble (inferred from use as a reaction solvent) | [10] | |

| Dimethylformamide (DMF) | 68-12-2 | Soluble (inferred from use as a reaction solvent) | [11] | |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble (inferred from use as a reaction solvent) | [9][12] | |

| Nonpolar Solvents | Aliphatic Hydrocarbons | N/A | Insoluble | [6] |

Note: "Inferred" solubility is based on the use of the solvent in synthetic procedures involving this compound, where it is described as being dissolved.

Experimental Protocol for Solubility Determination

Given the absence of standardized quantitative data, researchers may need to determine the solubility of this compound in their specific solvent systems. The following is a generalized experimental protocol that can be adapted for this purpose, based on established methodologies for assessing chemical solubility.[13]

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane compatibility)

-

Spectrophotometer (e.g., UV-Vis or ICP-MS) or other suitable analytical instrument for quantifying iridium concentration.

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration. b. Accurately pipette a known volume of the organic solvent into each vial. c. Tightly cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration may need to be determined empirically. c. To facilitate dissolution, especially for kinetically slow processes, an initial sequence of mechanical agitation can be employed: i. Gentle mixing at room temperature. ii. Vortexing for 1-2 minutes. iii. Sonication in a water bath for up to 5 minutes.[13] iv. If necessary, gentle warming to a temperature that does not degrade the compound or significantly alter the solvent properties (e.g., 37°C).[13]

-

Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.

-

Quantification: a. Prepare a series of standard solutions of known this compound concentrations in the same solvent. b. Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique. For iridium complexes, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the metal concentration. UV-Vis spectrophotometry can also be used if the complex has a characteristic absorbance and a valid calibration curve can be established. c. Construct a calibration curve from the standard solutions and determine the concentration of iridium in the saturated solution.

-

Data Reporting: a. Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). b. Report the temperature at which the solubility was determined.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a research and development setting.

Caption: Logical workflow for assessing and utilizing solubility data.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. cuhk.edu.hk [cuhk.edu.hk]

- 5. americanelements.com [americanelements.com]

- 6. 塩化イリジウム(III) 99.8% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 53-56% Ir 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Iridium(III) chloride hydrate | 14996-61-3 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 11. Iridium(III)_chloride [chemeurope.com]

- 12. First Iridium(IV) Chloride–Dimethyl Sulfoxide Complex [H(dmso)2][IrCl5(dmso-κO)]: Synthesis and Structure along with Novel Polymorph Modifications of [H(dmso)2][trans-IrCl4(dmso-κS)2] and [H(dmso)][trans-IrCl4(dmso-κS)2] - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to CAS Number 14996-61-3: Iridium(III) Chloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, hazards, and applications of the chemical compound with CAS number 14996-61-3, identified as Iridium(III) chloride hydrate (B1144303). This document is intended to serve as a key resource for professionals in research, scientific, and drug development fields.

Chemical Identification and Physical Properties

Iridium(III) chloride hydrate is an inorganic coordination compound of iridium.[1][2] It is a crucial starting material in iridium chemistry.[3] The compound typically exists as a hydrate, containing water molecules within its crystal structure, and is represented by the formula IrCl₃·xH₂O.[1][2][4]

Table 1: Physical and Chemical Properties of Iridium(III) Chloride Hydrate

| Property | Value | References |

| CAS Number | 14996-61-3 | [1][3][4][5][6][7][8][9][10][][12][13][14][15][16] |

| Molecular Formula | IrCl₃·xH₂O | [1][4][7][9][15] |

| Molecular Weight | 298.58 g/mol (anhydrous) | [1][3][4][15] |

| Appearance | Dark brown to black or dark green crystalline solid/powder. | [1][2][3][4][5][][15] |

| Solubility | Soluble in water and other polar solvents. | [1][3] |

| Density | 5.3 g/cm³ at 25 °C | [3][4][15] |

| Melting Point | 763 °C (decomposes) | [3] |

| Stability | Chemically stable under standard ambient conditions (room temperature). |

Hazards and Safety Information

Iridium(III) chloride hydrate is classified as a hazardous chemical.[17] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Classification for Iridium(III) Chloride Hydrate

| Hazard Class | Category | Hazard Statement | References |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [17][6][7][8] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | [17][5][6][7][8] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation | [17][6] |

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][8]

-

Handling: Do not breathe dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[17]

-

First Aid:

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[17][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[17][5][8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[17]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[17]

-

-

Fire Fighting: The substance is not combustible. In case of fire, use extinguishing media appropriate for the surrounding environment.[5] When heated to decomposition, it may evolve toxic hydrogen chloride fumes.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[17]

While comprehensive toxicological data is not available, it is noted that the toxicological properties have not been fully investigated.[17] No information is available regarding its mutagenic, reproductive, or carcinogenic effects.[17]

Experimental Protocols and Applications

Iridium(III) chloride hydrate is a versatile precursor for the synthesis of various iridium compounds and catalysts.[1][4][18] Its applications span catalysis, materials science for technologies like OLEDs, and chemical synthesis.[1][2][4]

General Experimental Workflow: Synthesis of an Iridium(III) Complex

The following diagram illustrates a general workflow for the synthesis of an iridium(III) complex using Iridium(III) chloride hydrate as a starting material. This process is fundamental in organometallic chemistry for creating novel catalysts and functional materials.[18]

Role in Catalysis

Iridium(III) chloride hydrate often serves as a precursor to the active catalytic species in various chemical transformations.[18] The diagram below illustrates its central role in generating active catalysts for organic synthesis.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that Iridium(III) chloride hydrate has a specific role in biological signaling pathways. Its primary applications are in the fields of chemistry and materials science.[1][2][4] The compound's significance lies in its utility as a building block for more complex molecules with specific functions, such as phosphorescent emitters in OLEDs or catalysts for organic reactions.[4][18]

The logical relationship of its utility is in chemical synthesis, as depicted in the diagrams in the "Experimental Protocols and Applications" section.

Conclusion

Iridium(III) chloride hydrate (CAS 14996-61-3) is a compound of significant interest in chemical synthesis and materials science. While it presents notable hazards requiring careful handling, its utility as a precursor for a wide range of iridium complexes makes it an invaluable tool for researchers and scientists. Further investigation into its toxicological properties is warranted to ensure its safe use in all applications.

References

- 1. CAS 14996-61-3: Iridium trichloride hydrate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Iridium trichloride hydrate | Cl3H2IrO | CID 16211477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Iridium Chloride Hydrate - ESPI Metals [espimetals.com]

- 9. chemscene.com [chemscene.com]

- 10. 14996-61-3 | CAS DataBase [m.chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemimpex.com [chemimpex.com]

- 16. 14996-61-3 | Iridium(III) chloride xhydrate | Iridium | Ambeed.com [ambeed.com]

- 17. fishersci.com [fishersci.com]

- 18. Iridium trichloride hydrate | 14996-61-3 | Benchchem [benchchem.com]

The Cornerstone of Iridium Chemistry: A Technical Guide to Starting Materials for Researchers and Drug Development Professionals

An in-depth exploration of the primary precursors in iridium chemistry, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of key iridium starting materials. Detailed experimental protocols, comparative data, and visualized workflows offer a practical resource for harnessing the unique catalytic and photochemical potential of iridium in cutting-edge research.

Iridium, a dense and highly corrosion-resistant transition metal, has emerged as a powerhouse in various chemical disciplines, most notably in catalysis and the development of novel therapeutics. Its complexes exhibit remarkable reactivity, enabling challenging transformations such as C-H activation, asymmetric hydrogenation, and photoredox catalysis. The journey into the rich and diverse world of iridium chemistry begins with a selection of key starting materials, each with its own distinct properties and reactivity profile. This guide delves into the core of iridium chemistry, focusing on the most pivotal precursors: iridium(III) chloride hydrate (B1144303), hexachloroiridic acid, Vaska's complex, and Crabtree's catalyst.

Key Iridium Starting Materials: A Comparative Overview

The choice of an appropriate starting material is crucial for the successful synthesis of target iridium complexes. The following table summarizes the key quantitative data for the most common precursors, facilitating a side-by-side comparison for experimental design.

| Property | Iridium(III) Chloride Hydrate (IrCl₃·xH₂O) | Hexachloroiridic Acid (H₂IrCl₆·xH₂O) | Vaska's Complex ([IrCl(CO)(PPh₃)₂]) | Crabtree's Catalyst ([(COD)Ir(PCy₃)(py)]PF₆) |

| CAS Number | 14996-61-3 (hydrate)[1] | 110802-84-1 (hydrate)[2] | 14871-41-1[3] | 64536-78-3[4] |

| Molecular Formula | IrCl₃·xH₂O | H₂IrCl₆·xH₂O | C₃₇H₃₀ClIrOP₂[3] | C₃₁H₅₀F₆IrNP₂[5] |

| Molecular Weight | 298.58 g/mol (anhydrous)[6] | 406.95 g/mol (anhydrous)[7] | 780.25 g/mol [3] | 804.90 g/mol [5] |

| Appearance | Dark green to brown powder/crystals[8] | Dark brown to black crystalline solid[9] | Bright yellow crystalline solid[3][10] | Orange microcrystals[4] |

| Iridium Content | ~54% (for trihydrate)[1] | ~38% (solid)[11] | ~24.6% | ~23.9% |

| Solubility | Soluble in water and hydrochloric acid.[1] | Soluble in water, hydrochloric acid, and alcohols.[7] | Insoluble in water; soluble in nonpolar solvents like benzene (B151609) and chloroform.[10] | Soluble in CH₂Cl₂, CHCl₃, and acetone; insoluble in alcohols, water, benzene, ether, and hexane.[4] |

| Melting Point | 763 °C (decomposes, anhydrous)[6] | ~65 °C (decomposes)[7] | 215 °C (decomposes)[3] | 150 °C (decomposes)[5] |

Iridium(III) Chloride Hydrate (IrCl₃·xH₂O): The Workhorse Precursor

Iridium(III) chloride hydrate is one of the most common and versatile starting materials in iridium chemistry.[12] It serves as a gateway to a vast array of iridium complexes in the +3 oxidation state and can also be a precursor for the synthesis of lower oxidation state complexes.

Experimental Protocol: Synthesis of Iridium(III) Chloride Hydrate

The preparation of iridium(III) chloride hydrate can be achieved through several methods, with the electrochemical dissolution of iridium powder being a modern and efficient approach that avoids the use of corrosive gases at high temperatures.[11][13]

Procedure: [13]

-

Place 30.0 grams of high-purity iridium powder into a U-shaped quartz electrolytic cell.

-

Add 500 mL of concentrated hydrochloric acid (37%).

-

Apply a 40V alternating current to the electrodes. The current will typically fluctuate between 10 and 40 amps.

-

Continue electrolysis until the desired amount of iridium powder has dissolved.

-

After stopping the electrolysis, filter the electrolyte solution to remove any unreacted iridium powder.

-

The filtrate, a solution of chloroiridic(III) acid (H₃IrCl₆), is then concentrated by simple distillation to remove excess hydrochloric acid.

-

Transfer the concentrated solution to a crystallization furnace and maintain at 110-115 °C for 10-12 hours to yield crystals of iridium(III) chloride hydrate (IrCl₃·3H₂O).

Hexachloroiridic Acid (H₂IrCl₆·xH₂O): A Key Intermediate in Iridium Processing

Hexachloroiridic acid is a fundamental compound in iridium chemistry, often used as a precursor for the synthesis of various iridium catalysts and electrode materials.[7] It is a primary product of the industrial refining of iridium.

Experimental Protocol: Industrial Preparation of Hexachloroiridic Acid

The industrial production of hexachloroiridic acid typically involves the chlorination of iridium metal in the presence of hydrochloric acid.[2]

-

Place iridium metal powder in a suitable reactor, such as a quartz tube furnace.

-

Heat the iridium metal to an elevated temperature (e.g., 600 °C).

-

Pass a stream of chlorine gas (Cl₂) over the heated iridium powder while simultaneously introducing concentrated hydrochloric acid (HCl) vapor.

-

The resulting hexachloroiridic acid is then collected. Purification can be achieved through recrystallization from a concentrated HCl solution followed by vacuum drying.

Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂]): A Gateway to Oxidative Addition Chemistry

Vaska's complex is a 16-electron, square planar iridium(I) complex renowned for its ability to undergo oxidative addition reactions.[10] This reactivity makes it a valuable starting material for the synthesis of a wide range of iridium(III) complexes and a cornerstone in the study of reaction mechanisms in organometallic chemistry.[3]

Experimental Protocol: Synthesis of Vaska's Complex

The synthesis of Vaska's complex involves the reaction of an iridium chloride salt with triphenylphosphine (B44618) in a solvent that can also serve as a source of carbon monoxide, such as dimethylformamide (DMF).[3][14]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine iridium(III) chloride hydrate (1.0 eq) and an excess of triphenylphosphine (e.g., 3.5 eq).

-

Add dimethylformamide (DMF) as the solvent.

-

The reaction mixture is typically conducted under a nitrogen atmosphere.

-

Heat the mixture to reflux. The DMF decomposes at higher temperatures to provide the carbonyl ligand.

-

As the reaction proceeds, the bright yellow crystalline product, Vaska's complex, will precipitate from the solution.

-

After cooling, the product is collected by filtration, washed, and dried.

A generalized workflow for the synthesis of Vaska's complex is depicted below.

Crabtree's Catalyst ([(COD)Ir(PCy₃)(py)]PF₆): A Champion of Hydrogenation

Crabtree's catalyst is a highly active and versatile homogeneous catalyst for hydrogenation reactions.[5] It is particularly effective for the hydrogenation of sterically hindered and polysubstituted alkenes, often succeeding where other catalysts fail.[5]

Experimental Protocol: Synthesis of Crabtree's Catalyst

Crabtree's catalyst is prepared from the cyclooctadiene iridium chloride dimer, [(COD)IrCl]₂.[5][15]

Procedure:

-

Synthesis of [(COD)IrCl]₂:

-

A mixture of hexachloroiridic acid (H₂IrCl₆), 1,5-cyclooctadiene (B75094) (COD), and a reducing agent such as isopropanol (B130326) is refluxed.[16]

-

The orange-yellow dimer, [(COD)IrCl]₂, precipitates and is collected by filtration.[16]

-

-

Synthesis of Crabtree's Catalyst:

-

The [(COD)IrCl]₂ dimer is then reacted with tricyclohexylphosphine (B42057) (PCy₃) and pyridine (B92270) (py) in a suitable solvent.

-

Addition of a hexafluorophosphate (B91526) salt, such as NH₄PF₆ or AgPF₆, leads to the precipitation of the orange, air-stable Crabtree's catalyst.

-

The following diagram illustrates the synthetic pathway to Crabtree's catalyst.

Applications in Drug Development and Advanced Catalysis

Iridium complexes derived from these fundamental starting materials are at the forefront of innovation in drug discovery and development.[17] They are employed as catalysts in the synthesis of chiral molecules, which are crucial components of many pharmaceuticals.[17] For instance, iridium-catalyzed asymmetric hydrogenation is a powerful tool for producing enantiomerically pure alcohols and amines, key building blocks for complex drug molecules.[17]

Iridium-Catalyzed C-H Borylation: A Signaling Pathway in Organic Synthesis

A prime example of the sophisticated reactivity of iridium is its role in C-H borylation, a reaction that transforms ubiquitous C-H bonds into versatile boronic esters. This transformation is invaluable for the late-stage functionalization of complex molecules in drug discovery. The catalytic cycle is believed to proceed through an Ir(III)/Ir(V) mechanism.[18]

Experimental Protocol: General Procedure for Iridium-Catalyzed C-H Borylation of Heteroarenes [19]

-

In a nitrogen-filled glovebox, a vial is charged with an iridium precursor (e.g., [(COD)Ir(OMe)]₂), a ligand (e.g., tetramethylphenanthroline), the heterocyclic substrate, and the boron source (e.g., bis(pinacolato)diboron, B₂pin₂).

-

The vial is sealed, removed from the glovebox, and heated in a suitable solvent (e.g., cyclohexane) at a specified temperature (e.g., 80 °C) for a designated time.

-

After cooling, the reaction mixture is concentrated, and the product is purified by chromatography.

The catalytic cycle for this transformation can be visualized as follows:

Conclusion

The starting materials presented in this guide represent the foundational pillars upon which the vast and intricate field of iridium chemistry is built. From the simple and versatile iridium chlorides to the sophisticated and highly reactive organometallic complexes, these precursors provide the essential building blocks for the synthesis of novel catalysts and functional materials. For researchers, scientists, and professionals in drug development, a thorough understanding of these starting materials, their properties, and their reactivity is paramount to unlocking the full potential of iridium in addressing contemporary scientific challenges. The detailed protocols and comparative data provided herein serve as a valuable resource to facilitate and inspire further innovation in this exciting and rapidly evolving field.

References

- 1. riyngroup.com [riyngroup.com]

- 2. honrel.com [honrel.com]

- 3. Vaska's complex - Wikipedia [en.wikipedia.org]

- 4. Crabtree's Catalyst [drugfuture.com]

- 5. Crabtree's catalyst - Wikipedia [en.wikipedia.org]

- 6. Iridium(III)_chloride [chemeurope.com]

- 7. nano-cats.com [nano-cats.com]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 13. CN102408135A - Preparation method of iridium trichloride hydrate - Google Patents [patents.google.com]

- 14. scientificupdate.com [scientificupdate.com]

- 15. alchetron.com [alchetron.com]

- 16. CN117209543B - Preparation method of iridium dimer catalyst - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.illinois.edu [chemistry.illinois.edu]

- 19. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Iridium Trichloride: Unveiling the Contrasts Between Anhydrous and Hydrated Forms

For Immediate Release

[CITY, STATE] – In the intricate world of precious metal chemistry, iridium trichloride (B1173362) (IrCl₃) stands as a pivotal compound, serving as a gateway to a vast array of iridium-based catalysts and materials. However, the reactivity and applicability of this crucial precursor are profoundly dictated by its form: anhydrous or hydrated. This technical guide provides an in-depth exploration of the fundamental differences between anhydrous and hydrated iridium trichloride, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and material selection.

The two forms, while sharing the same core chemical formula, exhibit striking divergences in their physical properties, crystal structure, solubility, and reactivity. These differences are not merely academic; they have significant practical implications for synthesis, catalysis, and material science applications.

Core Physicochemical and Structural Distinctions

Anhydrous iridium trichloride is a formidable, dark green to black crystalline solid that is notoriously insoluble in water and most common solvents.[1][2] This insolubility stems from its polymeric crystal structure. In contrast, the hydrated form, most commonly encountered as the trihydrate (IrCl₃·3H₂O), is a dark green, hygroscopic crystalline solid that readily dissolves in water and alcohols.[1][3] This stark difference in solubility is the primary reason why the hydrated form is the preferred starting material for the majority of iridium chemistry.[1]

The anhydrous form exists in two polymorphs, the α- and β-forms, both possessing a monoclinic crystal structure.[1] The hydrated form's structure incorporates water molecules directly coordinated to the iridium center, which are crucial to its reactivity.

A summary of the key quantitative data is presented in Table 1 for straightforward comparison.

| Property | Anhydrous Iridium Trichloride | Hydrated Iridium Trichloride |

| Chemical Formula | IrCl₃ | IrCl₃·xH₂O (commonly trihydrate, IrCl₃·3H₂O) |

| CAS Number | 10025-83-9[1] | 14996-61-3[1] |

| Molar Mass | 298.58 g/mol [1] | 352.62 g/mol (for trihydrate) |

| Appearance | Dark green to black crystalline solid[1][4] | Dark green to black hygroscopic crystalline powder[1][5][6] |

| Density | 5.30 g/cm³[1] | 5.30 g/cm³[3] |

| Melting Point | Decomposes at 763 °C[1][7] | Decomposes upon heating |

| Solubility in Water | Insoluble[1][2] | Soluble[1][3] |

| Solubility in Other Solvents | Insoluble in acids and alkalies[8] | Soluble in alcohols[3] |

Synthesis and Experimental Protocols

The preparative routes for anhydrous and hydrated iridium trichloride are fundamentally different, reflecting their distinct chemical natures.

Synthesis of Anhydrous Iridium Trichloride

The synthesis of anhydrous IrCl₃ is a high-temperature process that involves the direct chlorination of iridium metal.

Experimental Protocol:

-

Place iridium metal sponge or powder in a quartz combustion tube.

-

Heat the tube to 650 °C in a stream of dry chlorine gas.[1]

-

Maintain the reaction conditions until the conversion to iridium trichloride is complete.

-

Cool the reaction tube under an inert atmosphere (e.g., argon or nitrogen) to prevent the hygroscopic product from absorbing moisture.

Synthesis of Hydrated Iridium Trichloride

Hydrated iridium trichloride is typically prepared from hydrated iridium(III) oxide in an acidic aqueous medium.

Experimental Protocol:

-

Suspend hydrated iridium(III) oxide (Ir₂O₃·nH₂O) in concentrated hydrochloric acid.

-

Heat the mixture gently with stirring. The solid will gradually dissolve to form a dark green solution.[1]

-

Once a clear solution is obtained, carefully evaporate the excess acid and water to induce crystallization.

-

Collect the resulting dark green crystals of hydrated iridium trichloride by filtration and dry them appropriately.

An alternative industrial method involves the electrodissolution of iridium powder in hydrochloric acid followed by crystallization.[9]

Reactivity and Applications: A Tale of Two Precursors

The presence of coordinated water ligands in hydrated iridium trichloride makes it significantly more reactive and versatile as a precursor for the synthesis of other iridium complexes.[1] These water molecules can be readily substituted by a wide range of ligands, including phosphines, amines, and carbon monoxide.

A prime example is the synthesis of Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], a landmark compound in organometallic chemistry. This synthesis proceeds readily from hydrated iridium trichloride, whereas the anhydrous form is unreactive under similar conditions.[1][3]

Applications of Hydrated Iridium Trichloride:

-

Catalysis: It is a precursor for numerous homogeneous catalysts used in organic synthesis, such as in hydrogenation and carbonylation reactions.[10][11]

-

Materials Science: It is employed in the synthesis of iridium-based materials for applications in OLEDs, sensors, and electrochemistry.[10][12]

-

Precursor for Iridium Complexes: It is the go-to starting material for the synthesis of a vast library of iridium(III) complexes.[1][3]

Applications of Anhydrous Iridium Trichloride:

-

Catalysis: While less common, it can be used in specific high-temperature catalytic processes where the absence of water is critical.[13]

-

Electroplating: It finds application in iridium electroplating processes.[2]

Safety and Handling

Both forms of iridium trichloride should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses.[14][15] Anhydrous iridium trichloride is particularly sensitive to moisture and should be stored in a desiccator.[2][14] The hydrated form is hygroscopic and should be stored in a tightly sealed container.[1][16] Both are considered skin and eye irritants.[15][17][18]

Conclusion

The choice between anhydrous and hydrated iridium trichloride is a critical decision in experimental design. The superior solubility and reactivity of the hydrated form have established it as the workhorse for the majority of applications in research and development. Conversely, the anhydrous form, with its inertness and thermal stability, is reserved for specific applications where the presence of water is detrimental. A thorough understanding of their distinct properties is paramount for any scientist working in the field of iridium chemistry.

References

- 1. Iridium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Iridium trichloride | 10025-83-9 [chemicalbook.com]

- 3. Iridium(III) chloride hydrate | 14996-61-3 [chemicalbook.com]

- 4. Iridium trichloride, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Iridium(III) chloride, hydrate, 99.9% 14996-61-3 India [ottokemi.com]

- 7. Iridium(III)_chloride [chemeurope.com]

- 8. Iridium(III) chloride trihydrate, 53-56% Ir 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. CN102408135A - Preparation method of iridium trichloride hydrate - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Iridium trichloride - Hazardous Agents | Haz-Map [haz-map.com]

- 14. rmrorwxhoilrmk5q.ldycdn.com [rmrorwxhoilrmk5q.ldycdn.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. Iridium(III) chloride 99.9 trace metals 14996-61-3 [sigmaaldrich.com]

- 17. Iridium trichloride | Cl3Ir | CID 25563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Iridium trichloride hydrate | Cl3H2IrO | CID 16211477 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Iridium(III) Chloride Trihydrate for Researchers and Drug Development Professionals

An in-depth examination of commercial suppliers, quality specifications, and key applications for high-purity Iridium(III) chloride trihydrate, a critical precursor in catalysis and medicinal chemistry.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity this compound (IrCl₃·3H₂O). Sourcing this inorganic compound with the requisite purity and well-defined impurity profiles is paramount for the successful synthesis of novel catalysts and therapeutic agents. This document outlines the offerings of prominent commercial suppliers, presents key quality control parameters in a comparative format, and details relevant experimental protocols.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound in various purity grades. High-purity grades, essential for research and pharmaceutical applications, typically range from 98% to 99.999% (5N) purity. The selection of an appropriate supplier often depends on the specific requirements of the application, including acceptable levels of trace metal impurities and the need for detailed batch-specific certificates of analysis.

Key commercial suppliers for high-purity this compound include American Elements, Sigma-Aldrich (Merck), Ereztech, ProChem, Inc., and Thermo Scientific Chemicals. These suppliers offer a range of purities and provide technical data sheets with detailed specifications. For instance, American Elements can provide purities up to 99.999% and offers various grades, including those meeting ACS, Reagent, and Pharmaceutical standards[1]. Similarly, E FORU specializes in high-purity materials and can provide purities up to 99.9999% (6N) and even higher in some cases, with controlled particle sizes[2].

Below is a summary of typical product specifications available from leading suppliers. Researchers are advised to consult the suppliers directly for the most current and lot-specific data.

Table 1: Comparative Supplier Specifications for this compound

| Supplier | Product Number (Example) | Purity (Typical) | Iridium (Ir) Content | Form | Notes |

| American Elements | Ir-Cl-03-P.tri | Up to 99.999% (5N) | Varies with purity | Green-black crystals/powder | Offers Mil Spec, ACS, and Pharmaceutical grades[1]. |

| Sigma-Aldrich | 206336 | ≥99.9% trace metals basis | Not specified | Crystals and lumps | Impurities ≤1500.0 ppm (trace metal analysis)[3]. |

| Ereztech | IR9578 | 99.9% | Not specified | Black-brown solid | Purity determined by elemental analysis[4]. |

| ProChem, Inc. | 2033 | 99.9% | Not specified | Black-brown solid | |

| Thermo Scientific | 19998 | Not specified | 53-56% | Crystals | Legacy Acros Organics product[5]. |

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13569-57-8 | [6] |

| Molecular Formula | IrCl₃·3H₂O | [6] |

| Molecular Weight | 352.62 g/mol | [1] |

| Appearance | Green-black to black-brown crystals or powder | [1][6] |

| Melting Point | 763 °C (decomposes) | [1][6] |

| Density | 5.3 g/cm³ | [1][3] |

| Solubility | Soluble in water | [6] |

Experimental Protocols

High-purity this compound is a versatile precursor for a wide range of iridium-containing compounds. Its applications are particularly prominent in the fields of catalysis for organic synthesis and the development of anticancer agents.

Protocol 1: Synthesis of a Vaska-type Complex

This protocol describes a general method for the synthesis of trans-[IrCl(CO)(PPh₃)₂], a well-known Vaska's complex analogue, which is a key starting material and catalyst in its own right.

Materials:

-

This compound (high purity)

-

Triphenylphosphine (B44618) (PPh₃)

-

Dimethylformamide (DMF)

-

Carbon monoxide (CO) gas

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in DMF.

-

Add a stoichiometric excess of triphenylphosphine to the solution.

-

Heat the mixture to reflux.

-

Bubble carbon monoxide gas through the refluxing solution. The reaction progress can be monitored by a color change.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

The product will precipitate from the solution. Collect the solid by filtration.

-

Wash the product with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain pure trans-[IrCl(CO)(PPh₃)₂].

This is a generalized protocol. Researchers should consult specific literature for precise stoichiometry, reaction times, and purification methods.

Protocol 2: Quality Control and Characterization

Ensuring the purity and identity of this compound is crucial. A typical workflow for quality control is outlined below.

Methodology:

-

Elemental Analysis: Determine the weight percentages of iridium, chlorine, hydrogen, and oxygen to confirm the empirical formula. A patent for producing high-purity iridium(III) chloride hydrate (B1144303) specifies expected ranges of 50-56 wt% iridium, 30-34 wt% chlorine, 1.2-2.5 wt% hydrogen, and 9-17 wt% oxygen[7].

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To quantify trace metal impurities. This is particularly important for applications in catalysis and electronics where certain metals can poison catalysts or degrade device performance.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the material.

-

Electron Spin Resonance (ESR) Spectroscopy: Can be used to determine the ratio of Ir(III) to Ir(IV), which is a critical parameter for high-purity applications[7].

Visualizations

Logical Workflow for Supplier Selection

The following diagram illustrates a logical workflow for selecting a commercial supplier of high-purity this compound based on research needs.

Caption: Workflow for selecting a supplier.

Experimental Workflow for Quality Control

This diagram outlines a typical experimental workflow for the quality control of incoming this compound.

Caption: Quality control workflow for IrCl₃·3H₂O.

Signaling Pathway Inhibition by an Iridium Complex

Iridium complexes are being investigated as anticancer agents, in some cases targeting specific signaling pathways. The diagram below provides a simplified, conceptual representation of how an iridium-based drug might inhibit a cancer-related signaling pathway.

Caption: Iridium complex inhibiting a pathway.

Applications in Drug Development

The use of Iridium(III) chloride hydrate as a precursor for therapeutic compounds is a rapidly growing area of research[8]. Iridium complexes offer several advantages, including tunable ligand systems, diverse coordination geometries, and unique photophysical properties that can be exploited for photodynamic therapy and bioimaging. Research has shown that some iridium complexes can act as potent anticancer agents, with mechanisms of action that may include the inhibition of key cellular processes in cancer cells[9]. The ability to create enantiomerically pure chiral iridium complexes is also of significant interest for developing drugs with high stereoselectivity[8].

References

- 1. americanelements.com [americanelements.com]

- 2. This compound,CAS : 13569-57-8 [eforu-chemical.com]

- 3. Iridium(III) chloride 99.9 trace metals 14996-61-3 [sigmaaldrich.com]

- 4. Iridium (III) Chloride | Iridium trichloride trihydrate | IrCl3 · 3H2O - Ereztech [ereztech.com]

- 5. This compound, 53-56% Ir 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Iridium (III) Chloride - ProChem, Inc. [prochemonline.com]

- 7. JP2020515487A - Process for producing highly pure iridium(III) chloride hydrate - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. medchemexpress.com [medchemexpress.com]

Unraveling the Thermal Degradation of Iridium(III) Chloride Trihydrate: A Thermogravimetric Analysis

A comprehensive technical guide on the thermal decomposition of Iridium(III) chloride trihydrate (IrCl₃·3H₂O), providing in-depth analysis of its behavior under varying atmospheric conditions. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize iridium compounds in their work.

The thermal decomposition of this compound is a multi-step process significantly influenced by the surrounding atmosphere. A thorough understanding of these decomposition pathways is critical for applications ranging from catalyst preparation to the synthesis of novel iridium-based pharmaceuticals. This guide presents a detailed examination of the thermal degradation of IrCl₃·3H₂O using thermogravimetric analysis (TGA), summarizing key quantitative data and outlining the experimental protocols for its characterization.

Decomposition Profile: A Tale of Three Atmospheres

The thermal behavior of this compound has been systematically investigated under oxidative, inert, and reductive atmospheres. The decomposition process involves dehydration, dechlorination, and ultimately, the formation of iridium metal or its oxide. The precise temperature ranges and intermediate products are highly dependent on the reactive gases present.

Data Presentation

The following tables summarize the quantitative data obtained from the thermogravimetric analysis of IrCl₃·3H₂O decomposition under oxidative (2% O₂ in Ar), inert (Ar), and reductive (2% H₂ in Ar) atmospheres.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Species (m/z) | Intermediate/Final Product |

| Oxidative Atmosphere (2% O₂ in Ar) | ||||

| Dehydration | 50 - 250 | ~15.3 | H₂O (18) | IrCl₃ |

| Oxidative Dechlorination | 250 - 650 | ~24.2 | HCl (36), Cl₂ (70) | IrO₂ |

| Oxide Decomposition | > 650 | ~4.5 | O₂ (32) | Ir metal |

| Inert Atmosphere (Ar) | ||||

| Dehydration | 50 - 250 | ~15.3 | H₂O (18) | IrCl₃ |

| Dechlorination | > 550 | ~29.5 | Cl₂ (70) | Ir metal |

| Reductive Atmosphere (2% H₂ in Ar) | ||||

| Dehydration & Initial Reduction | 50 - 220 | ~15.3 | H₂O (18) | IrCl₃ |

| Reductive Dechlorination | 220 - 400 | ~29.5 | HCl (36) | Ir metal |

Experimental Protocols

The data presented in this guide was obtained using a combined thermogravimetric analysis (TGA), differential thermal analysis (DTA), and mass spectrometry (MS) system.

Instrumentation: A simultaneous TGA/DTA instrument coupled with a quadrupole mass spectrometer.

Sample Preparation: Approximately 20 mg of this compound was used for each analysis.

Heating Program: The samples were heated from room temperature to 800°C at a linear heating rate of 10°C/min.

Atmospheres:

-

Oxidative: 2% Oxygen in Argon (Ar)

-

Inert: High purity Argon (Ar)

-

Reductive: 2% Hydrogen in Argon (Ar)

Data Analysis: The mass loss was continuously recorded as a function of temperature. The evolved gases were identified by the coupled mass spectrometer.

Visualizing the Decomposition Pathways and Experimental Workflow

To further elucidate the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the decomposition pathways and the experimental workflow.

Caption: Decomposition pathways of IrCl₃·3H₂O under different atmospheres.